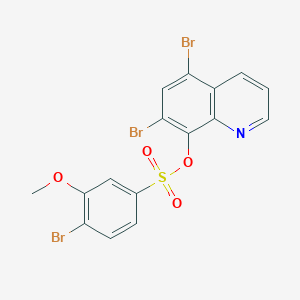

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Activity of Marine Red Alga Derivatives

Compounds isolated from the marine red alga Rhodomela confervoides have demonstrated significant antioxidant activities. These include various bromophenols with structural similarities to the queried compound, showcasing potent free radical scavenging activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that marine algae could be an excellent source of natural antioxidants, potentially incorporating these antioxidant-rich components to prevent oxidative deterioration in food (Li et al., 2011).

Chemoselective Synthesis and Antimicrobial Evaluation

A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have been synthesized, showing chemoselectivity during their transformation. These derivatives have been evaluated for their in vitro antimicrobial activities, demonstrating potent antibacterial and antifungal activities against tested pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents, particularly for addressing resistance issues in pathogenic bacteria and fungi (Krishna, 2018).

Catalytic Applications in Organic Synthesis

The catalytic efficiency of compounds related to the queried chemical in facilitating Suzuki–Miyaura cross-coupling reactions in water has been documented. Specifically, a catalyst derived from 8-hydroxyquinoline-5-sulfonic acid efficiently catalyzes the reactions of a broad scope of bromobenzenes, demonstrating the potential of such compounds in green chemistry and sustainable organic synthesis processes (Conelly-Espinosa & Morales‐Morales, 2010).

Synthesis of Highly Functionalized Derivatives

Research into the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from compounds containing bromo, sulfonyl, and triazole groups has been conducted. These studies propose the formation of bromonium ylides as key intermediates, further showcasing the versatile reactivity and potential applications of brominated quinoline derivatives in the synthesis of complex organic molecules (He et al., 2016).

Propiedades

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-bromo-3-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEYQSWEZLXHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-[9-(2,2-Difluoroethyl)purin-6-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2844642.png)

![1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2844647.png)

![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride](/img/structure/B2844655.png)

![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)

![1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B2844662.png)